4-Chloro-2-(trifluoromethyl)cinnamic acid

Vue d'ensemble

Description

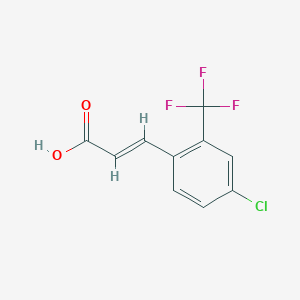

4-Chloro-2-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2. It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-2-(trifluoromethyl)cinnamic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated derivatives.

Substitution: The chlorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and reduced forms of the cinnamic acid moiety .

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-2-(trifluoromethyl)cinnamic acid and its derivatives have been studied for their antibacterial properties, especially against resistant strains of bacteria such as Enterococcus.

Antibacterial Activity:

Recent studies have demonstrated that synthetic derivatives of cinnamic acid, including those with the 4-chloro-2-(trifluoromethyl) substitution, exhibit significant antibacterial activity. For instance, compounds derived from this structure were tested against high-level aminoglycoside-resistant Enterococcus spp. and vancomycin-resistant Enterococcus spp. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 2 to 4 µg/mL, with notable inhibition of biofilm formation observed at higher concentrations (4 × MIC) .

Synergistic Effects:

Moreover, these compounds showed synergistic effects when combined with traditional antibiotics such as ampicillin and vancomycin, reducing the MIC significantly (by factors ranging from 2 to 10,000), which highlights their potential as therapeutic agents in combating antibiotic resistance .

Photochemistry

The photochemical behavior of this compound has been explored in solid-state reactions.

Photodimerization Studies:

Research indicates that this compound can undergo solid-state [2 + 2] photodimerization when incorporated into potassium bromide pellets. The study revealed that the photodimerization reaction achieved nearly 100% conversion, showcasing the compound's potential utility in photochemical applications . This property could be leveraged in materials science for developing new polymers or coatings that require specific light-induced reactions.

Agricultural Applications

Cinnamic acid derivatives, including this compound, have been investigated for their roles in crop protection.

Insecticide Precursors:

Patents indicate that substituted cinnamic acids are valuable intermediates in synthesizing insecticides. The unique chemical properties of these compounds allow them to be modified for enhanced efficacy against agricultural pests . The synthesis processes often involve multistep reactions but yield important products for pest management strategies.

Data Summary Table

Mécanisme D'action

The mechanism by which 4-Chloro-2-(trifluoromethyl)cinnamic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of cinnamic acid are known to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making them potential candidates for antibiotic development .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-2-(trifluoromethyl)benzoic acid

- 4-Chloro-2-(trifluoromethyl)phenylacetic acid

- 4-Chloro-2-(trifluoromethyl)benzaldehyde

Uniqueness

4-Chloro-2-(trifluoromethyl)cinnamic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring, which imparts distinct electronic and steric properties. These features influence its reactivity and make it a valuable intermediate in organic synthesis .

Activité Biologique

4-Chloro-2-(trifluoromethyl)cinnamic acid is a synthetic derivative of cinnamic acid that has garnered attention for its potential biological activities. This compound, characterized by a chloro and trifluoromethyl group, exhibits unique properties that may contribute to its efficacy against various pathogens, particularly antibiotic-resistant strains. Recent studies have highlighted its antibacterial properties and potential therapeutic applications.

- Molecular Formula : C10H7ClF3O2

- Molecular Weight : 236.61 g/mol

- Appearance : White to off-white solid

- Melting Point : 231 °C

- CAS Number : 16642-92-5

Antimicrobial Properties

Recent research has demonstrated that this compound exhibits significant antimicrobial activity, particularly against resistant strains of Enterococcus spp. The compound has shown bacteriostatic effects and synergistic interactions with conventional antibiotics.

-

Minimum Inhibitory Concentration (MIC) Studies :

- The MIC values of this compound against various strains of Enterococcus spp. ranged from 2 to 4 µg/mL, indicating potent activity against these pathogens .

- When combined with antibiotics such as ampicillin and vancomycin, the MIC was reduced significantly (up to 10,000-fold), showcasing its potential as an adjunctive therapy in treating resistant infections .

-

Synergistic Effects :

- The compound exhibited synergism with several antibiotics, enhancing their effectiveness against high-level aminoglycoside-resistant (HLAR) and vancomycin-resistant enterococci (VRE). This synergy allows for lower doses of antibiotics to achieve the desired therapeutic effect, potentially reducing side effects and resistance development .

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is believed to involve:

- Inhibition of bacterial cell wall synthesis.

- Disruption of biofilm formation, which is critical for the survival of many bacterial strains in clinical settings .

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies :

- A study involving domestic sheep's peripheral blood demonstrated stable bacteriostatic activity against Enterococcus spp., confirming its potential use in veterinary medicine .

- Another investigation into its effects on biofilm formation showed that the compound could inhibit biofilm development by approximately 90%, which is crucial in managing chronic infections associated with biofilms .

- Clinical Relevance :

Data Summary

| Activity Type | MIC Range (µg/mL) | Synergistic Antibiotics | Notes |

|---|---|---|---|

| Antibacterial Activity | 2 - 4 | Ampicillin, Streptomycin, Gentamicin, Vancomycin | Effective against HLAR and VRE strains |

| Biofilm Inhibition | - | N/A | Inhibited biofilm formation by ~90% |

| Bacteriostatic Activity | Stable | N/A | Demonstrated using sheep blood studies |

Propriétés

IUPAC Name |

(E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRANIBQNEDUUCX-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.